2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine
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Overview
Description
2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine typically involves the reaction of 3-fluoropyridine with 2-chloromethyl-6-methylpyridine under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions . In agrochemicals, the compound may inhibit key enzymes in pests, leading to their death .
Comparison with Similar Compounds
Similar compounds to 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine include other fluorinated pyridines such as:
Fluroxypyr-meptyl: A pyridine-based herbicide used to control broadleaf weeds.
2-Fluoro-4-methylpyridine: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
2-[(3-fluoropyridin-2-yl)oxymethyl]-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-4-2-5-10(15-9)8-16-12-11(13)6-3-7-14-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPIVCKMLMPBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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